Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-
Description
The compound Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-] is a bis-furan derivative featuring a central 2,4-dimethoxyphenyl group linked via a methylene bridge to two 5-methylfuran moieties. The 2,4-dimethoxy substitution on the phenyl ring introduces electron-donating groups, which may enhance solubility in polar solvents and influence reactivity in synthetic or biological contexts . Such bis-furan derivatives are often explored in materials science, polymer chemistry, or as intermediates in organic synthesis .
Properties
CAS No. |
144334-80-5 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[(2,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C19H20O4/c1-12-5-9-16(22-12)19(17-10-6-13(2)23-17)15-8-7-14(20-3)11-18(15)21-4/h5-11,19H,1-4H3 |
InChI Key |
VGZHMCRYQIUXMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=C(C=C(C=C2)OC)OC)C3=CC=C(O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((2,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) typically involves the reaction of 2-methylfuran with 2,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5,5’-((2,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The methylene bridge can be reduced to form a single bond, altering the compound’s structure and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and furan rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxygenated furan derivatives, reduced methylene compounds, and various substituted furan and aromatic derivatives.
Scientific Research Applications
5,5’-((2,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5’-((2,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) involves its interaction with various molecular targets and pathways. The compound’s furan rings and methoxy groups contribute to its ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to various pharmacological effects, such as antimicrobial or antioxidant activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound contrasts with the 4-chlorophenyl group in . The 2-furylmethylene bridge in introduces a heteroaromatic system, which may influence conjugation and thermal stability compared to phenyl-based bridges.
In contrast, simpler analogs like 2,2’-methylenebis[5-methyl- (C₁₁H₁₂O₂) are observed in wood preservation contexts, where volatility and penetration into substrates are critical .
This suggests that methoxy-substituted bis-furans could be optimized for similar pharmacokinetic profiles.
Research Findings and Inferences
- Synthetic Utility : Bis-furan derivatives with aryl methylene bridges are commonly synthesized via Friedel-Crafts or condensation reactions. The 2,4-dimethoxy substitution may facilitate regioselective functionalization due to its directing effects .
- Material Science : Furfurylated wood treatments (e.g., ) utilize bis-furan derivatives to improve durability. The target compound’s methoxy groups might enhance compatibility with lignin in wood matrices.
- Stability and Reactivity : The methylene bridge in analogs like and confers rigidity, which could stabilize the target compound against hydrolysis or oxidation compared to ester or amide-linked analogs.
Biological Activity
Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-] is an organic compound belonging to the class of furan derivatives. Its unique structure includes a furan ring and a dimethoxyphenyl group, which contribute to its diverse biological activities. This article explores its biological activity, synthesis methods, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C19H20O4
- Molecular Weight : 312.36 g/mol
- CAS Number : 144334-80-5
The compound features a furan ring structure, which is a five-membered aromatic ring containing one oxygen atom and four carbon atoms. The presence of the 2,4-dimethoxyphenyl group enhances its chemical properties and potential applications in medicinal chemistry.
Biological Activity
Furan derivatives have been extensively studied for their biological activity, particularly in pharmacology. The following sections summarize key findings related to the biological effects of Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-].
Antimicrobial Activity
Research has indicated that furan derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies reveal that certain furan derivatives demonstrate MIC values as low as 0.22 μg/mL against various pathogens, indicating potent antimicrobial activity .
- Biofilm Inhibition : These compounds have shown effectiveness in inhibiting biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Cytotoxicity and Anticancer Potential
The anticancer potential of furan derivatives has been a focal point in research:
- Cytotoxic Activity : Compounds similar to Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-] have demonstrated cytotoxic effects against various cancer cell lines with IC50 values significantly lower than reference drugs like doxorubicin .
- Mechanism of Action : The mechanism often involves interaction with cellular targets such as DNA gyrase and dihydrofolate reductase (DHFR), inhibiting their activity .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-]:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Furan | C4H4O | Basic furan structure | Simple aromatic heterocycle |
| Furan Derivative A | C15H16O3 | Contains methyl groups | Lacks dimethoxyphenyl substituent |
| Furan Derivative B | C19H20O4 | Two furan rings connected by methylene | Enhanced biological activity due to dimethoxyphenyl group |
Synthesis Methods
The synthesis of Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-] can be achieved through several methods:
- Condensation Reactions : Utilizing appropriate aldehydes and ketones with furan derivatives.
- Catalytic Methods : Employing catalysts to facilitate the formation of the methylene bridge between the furan and phenyl groups.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several furan derivatives against common pathogens. The results indicated that modifications to the furan structure significantly enhanced antibacterial properties .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of a series of furan derivatives on cancer cell lines. The findings revealed that specific structural modifications led to increased potency against cancer cells compared to standard chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
